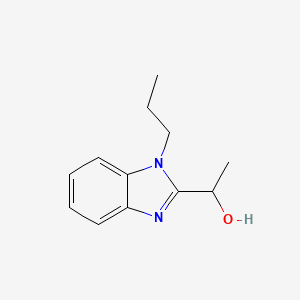

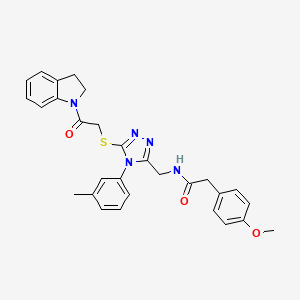

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, also known as BHAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHAP is a synthetic compound that was first synthesized in 2013 by a group of researchers led by Dr. Zhi-Shu Huang at the Shanghai Institute of Materia Medica. Since then, BHAP has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

科学的研究の応用

Chemical Synthesis and Pharmaceutical Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide and its derivatives have been studied for their chemical synthesis processes, showcasing their potential in pharmaceutical applications. For instance, derivatives have been synthesized, displaying properties conducive for incorporation into pharmaceutical compositions, with one such derivative undergoing evaluation as a solvate in therapeutic contexts (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005). This highlights the compound's versatility and adaptability in drug formulation and development, offering a basis for further exploration in therapeutic applications.

Pharmacological Effects and Potential

The synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents illustrate the pharmacological potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide derivatives. The study demonstrated significant anticonvulsant activity in synthesized compounds, suggesting the efficacy of these molecules in seizure prevention and management at relatively low doses. Such findings underscore the importance of this chemical class in developing new therapeutic agents for neurological disorders (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, H. Siddiqui, 2016).

Biochemical Interactions and Mechanisms

Research into the biochemical interactions and mechanisms of related compounds provides insight into the broader applications of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide. Studies on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide have shed light on the enzymatic processes and kinetic mechanisms that could be relevant for the synthesis and modification of benzofuran derivatives. Such work paves the way for understanding the molecular basis of action of these compounds and their potential metabolic pathways, offering avenues for tailored drug design and synthesis strategies (Deepali B Magadum, G. Yadav, 2018).

Environmental and Agricultural Implications

The exploration of benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, extends beyond pharmaceuticals into environmental and agricultural sectors. Studies on benzofuran-2-acetic esters reveal their potential as natural-like herbicides, offering a safer alternative to conventional synthetic herbicides. Such compounds have exhibited significant phytotoxic activity against various crops and weeds, suggesting their utility in sustainable agriculture and pest management. This research underscores the versatility of benzofuran derivatives in addressing global challenges in food production and environmental sustainability (F. Araniti, R. Mancuso, A. Lupini, F. Sunseri, M. Abenavoli, B. Gabriele, 2019).

作用機序

Target of Action

The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide, also known as N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit a wide array of biological activities and are considered a privileged structure in the field of drug discovery . They are particularly effective as antimicrobial agents .

Mode of Action

Benzofuran derivatives are known for their antimicrobial properties . They interact with various targets in microbial cells, disrupting essential biological processes and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by benzofuran derivatives are diverse, given their broad spectrum of biological activities . They may interfere with the synthesis of essential microbial cell components or disrupt critical metabolic pathways .

Pharmacokinetics

One of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The result of the action of benzofuran derivatives is typically the inhibition of growth or killing of microbial cells, contributing to their antimicrobial properties

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the microbial cells they are targeting . .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14-6-5-7-15(10-14)11-19(22)21-13-20(2,23)18-12-16-8-3-4-9-17(16)24-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJNJGKSYIJLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)

![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)